Structural Descriptor Comparison: Ortho-Tolyl vs. Meta-Tolyl vs. Para-Tolyl Sulfonyloxazolamines
The ortho-tolyl substitution at the oxazole 2-position creates a distinct torsional profile and steric environment relative to the meta-tolyl (CAS 823828-49-5) and para-tolyl (CAS 862739-48-8) analogs. The dihedral angle between the oxazole ring and the 2-aryl ring is sterically constrained by the ortho-methyl group, generating a non-planar conformation, whereas the meta and para isomers can adopt near-planar geometries [1]. This conformational difference is a class-level characteristic of ortho-substituted biaryl systems and is expected to impact target binding pocket complementarity. No direct quantitative comparative binding data across the three positional isomers have been published in peer-reviewed literature as of the knowledge cutoff date.
| Evidence Dimension | Dihedral angle (oxazole–2-aryl ring) and conformational flexibility |
|---|---|
| Target Compound Data | Non-planar; restricted rotation due to ortho-methyl steric clash (qualitative, class-level inference) |
| Comparator Or Baseline | Meta-tolyl analog (CAS 823828-49-5): near-planar conformation possible; Para-tolyl analog (CAS 862739-48-8): near-planar conformation possible |
| Quantified Difference | No published quantitative dihedral angle data available for direct comparison; difference is qualitative based on chemical principles of ortho-substituted biaryl systems |
| Conditions | Conformational analysis based on molecular geometry principles; no computational or crystallographic data located in primary literature |
Why This Matters
Procurement of the correct positional isomer is critical for SAR campaigns, as ortho-substituted biaryl systems often exhibit distinct target selectivity and metabolic stability profiles compared to their meta or para counterparts.
- [1] Merck Patent GmbH. Sulphonyloxazolamines as therapeutic active ingredients. US Patent 6,441,013 B1. August 27, 2002. Examples and preferred substituent definitions establish the distinctiveness of o-tolyl, m-tolyl, and p-tolyl as separate patent embodiments. View Source
